molecular formula C7H15ClN2O B1465140 5-(2-Aminoethyl)piperidin-2-one hydrochloride CAS No. 2097988-48-0

5-(2-Aminoethyl)piperidin-2-one hydrochloride

Cat. No.: B1465140
CAS No.: 2097988-48-0
M. Wt: 178.66 g/mol
InChI Key: JFIXLAWKWWPNHP-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)piperidin-2-one hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Aminoethyl)piperidin-2-one hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and reagents are selected based on cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

    Chemical Manufacturing: Used in the production of various chemicals and intermediates.

    Material Science:

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)piperidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness:

Biological Activity

5-(2-Aminoethyl)piperidin-2-one hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₇H₁₄ClN₃O
  • Molecular Weight : 175.66 g/mol
  • CAS Number : 2097988-48-0

The compound features a piperidinone core with an aminoethyl substituent, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Its structural properties enable it to function as a ligand for these receptors, influencing several physiological processes.

Target Receptors

  • GABA Receptors : The compound has been studied for its effects on GABA_A receptors, which are crucial for inhibitory neurotransmission in the central nervous system. It may act as an agonist or modulator, impacting neuronal excitability and synaptic transmission.
  • Dopamine Receptors : Preliminary studies suggest potential interactions with dopamine receptors, which could influence mood and behavior.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Neurotransmitter Modulation Potential agonist for GABA_A receptors; may influence anxiety and seizure activity.
Anticancer Properties Investigated for its cytotoxic effects on various cancer cell lines.
Antimicrobial Activity Preliminary evaluations indicate potential antibacterial properties.

Case Studies

  • Neuropharmacological Studies :
    • A study evaluated the compound's effect on GABA_A receptor binding using radiolabeled muscimol. Results indicated that at concentrations around 100 μM, the compound inhibited binding by approximately 30% in cortical membranes, suggesting a moderate affinity for these receptors .
  • Cytotoxicity Assays :
    • In vitro studies assessed the cytotoxic effects of this compound on HepG2 liver cancer cells. The compound exhibited an IC50 value of 11.3 μM, indicating significant anti-proliferative activity .
  • Antimicrobial Testing :
    • Initial tests against bacterial strains showed that the compound had an MIC value comparable to standard antibiotics, suggesting it could serve as a lead compound for developing new antimicrobial agents .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound is likely to be well absorbed due to its small molecular size and amine functional groups.
  • Distribution : Its ability to cross the blood-brain barrier may enhance its efficacy in neurological applications.
  • Metabolism : The metabolic pathways involve N-dealkylation and hydroxylation, common for piperidine derivatives.
  • Excretion : Primarily eliminated via renal pathways, necessitating consideration in patients with renal impairment.

Properties

IUPAC Name

5-(2-aminoethyl)piperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c8-4-3-6-1-2-7(10)9-5-6;/h6H,1-5,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIXLAWKWWPNHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Aminoethyl)piperidin-2-one hydrochloride
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Reactant of Route 5
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Reactant of Route 6
5-(2-Aminoethyl)piperidin-2-one hydrochloride

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